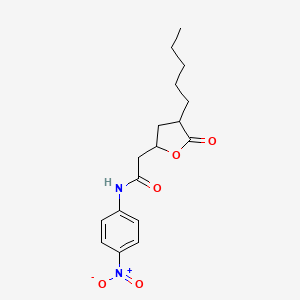
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound features a nitrophenyl group and an oxolan ring, which are known to impart unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide typically involves the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an epoxide.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitrophenyl-substituted oxolan derivative with an acyl chloride or an anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thioamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxolan ring may influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(4-nitrophenyl)-2-oxopropanamide: Similar structure but with a simpler oxo group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)propionamide: Similar structure with a propionamide group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)butanamide: Similar structure with a butanamide group.
Uniqueness
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is unique due to the specific combination of the nitrophenyl group and the oxolan ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
304872-25-1 |
|---|---|
分子式 |
C17H22N2O5 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C17H22N2O5/c1-2-3-4-5-12-10-15(24-17(12)21)11-16(20)18-13-6-8-14(9-7-13)19(22)23/h6-9,12,15H,2-5,10-11H2,1H3,(H,18,20) |
InChI 键 |
SUDVXKUSTUNRBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CC(OC1=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
溶解度 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
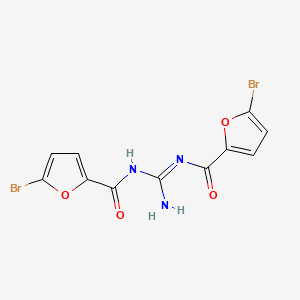
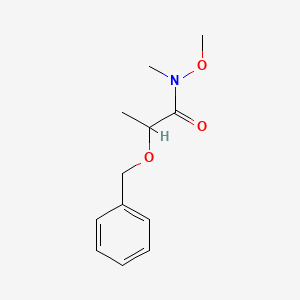
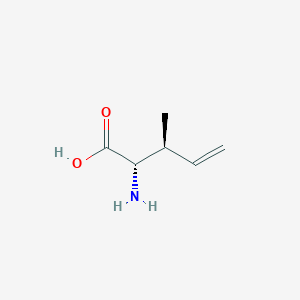
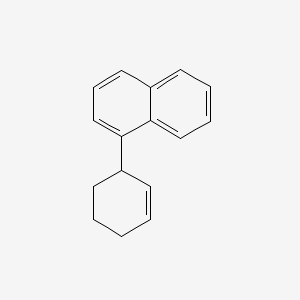
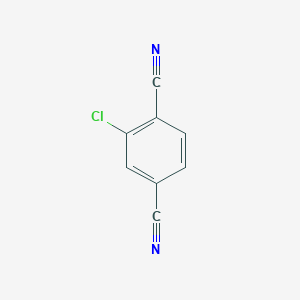
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
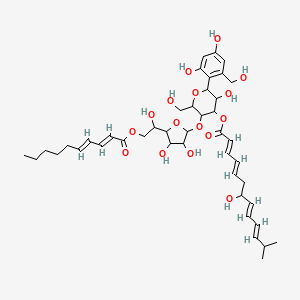
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
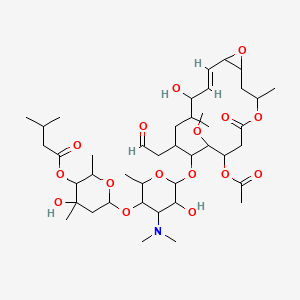
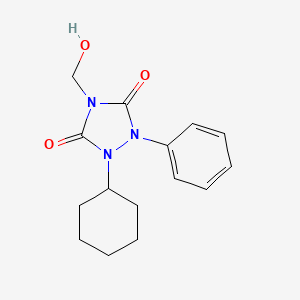
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
